molecular formula C10H16N2O2S B13802811 Sulfamide,carvacryl-(7ci,8ci) CAS No. 6825-29-2

Sulfamide,carvacryl-(7ci,8ci)

Cat. No.: B13802811
CAS No.: 6825-29-2
M. Wt: 228.31 g/mol
InChI Key: PPTUAHLABOVWDY-UHFFFAOYSA-N
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Description

Sulfamide, carvacryl- (7CI,8CI): . This compound is a derivative of sulfamide and carvacrol, combining the properties of both functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sulfamide, carvacryl- (7CI,8CI) typically involves the reaction of carvacrol with sulfamide under controlled conditions. One common method includes the use of chlorosulfonyl isocyanate (CSI) as a reagent, which reacts with carvacrol to form the desired sulfamide derivative . The reaction conditions often require a solvent such as dichloromethane and a catalyst to facilitate the reaction.

Industrial Production Methods: Industrial production of Sulfamide, carvacryl- (7CI,8CI) may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: Sulfamide, carvacryl- (7CI,8CI) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfamide group to amine derivatives.

    Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like nitric acid (HNO3) for nitration and bromine (Br2) for halogenation are commonly employed.

Major Products:

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitro and halogenated derivatives.

Scientific Research Applications

Chemistry: Sulfamide, carvacryl- (7CI,8CI) is used as a building block in organic synthesis, particularly in the preparation of more complex molecules with potential biological activity .

Biology: The compound has been studied for its antibacterial properties, showing significant activity against various bacterial strains .

Industry: In the industrial sector, Sulfamide, carvacryl- (7CI,8CI) can be used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Comparison with Similar Compounds

Uniqueness: Sulfamide, carvacryl- (7CI,8CI) combines the properties of both sulfamide and carvacrol, making it unique in its dual functionality

Properties

CAS No.

6825-29-2

Molecular Formula

C10H16N2O2S

Molecular Weight

228.31 g/mol

IUPAC Name

1-methyl-4-propan-2-yl-2-(sulfamoylamino)benzene

InChI

InChI=1S/C10H16N2O2S/c1-7(2)9-5-4-8(3)10(6-9)12-15(11,13)14/h4-7,12H,1-3H3,(H2,11,13,14)

InChI Key

PPTUAHLABOVWDY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(C)C)NS(=O)(=O)N

Origin of Product

United States

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